molecular formula C22H25N5OS B307815 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307815
M. Wt: 407.5 g/mol
InChI Key: LUOKSUPZCPMKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure makes it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and ion channels, leading to its biological and pharmacological effects.
Biochemical and Physiological Effects:
3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as phosphodiesterases and tyrosine kinases, leading to its anti-inflammatory and anticancer properties. Additionally, this compound has been found to modulate the activity of certain receptors and ion channels, leading to its potential applications in the treatment of neurological and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for lab experiments. Its unique structure and pharmacological properties make it a valuable tool for researchers in different fields. However, this compound also has some limitations, including its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological and pharmacological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of the potential applications of this compound in the treatment of neurological and cardiovascular disorders.
4. Investigation of the potential use of this compound as a tool for drug discovery and development.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy in vivo.
In conclusion, 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a valuable tool for scientific research due to its unique structure and pharmacological properties. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-(Heptylsulfanyl)pyridine-4-carboxylic acid with 2-amino-4,6-dichloro-5-nitropyridine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with sodium hydride and 2-chloro-1,3-benzoxazole to obtain the final compound.

Scientific Research Applications

3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in different fields.

properties

Product Name

3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

3-heptylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H25N5OS/c1-2-3-4-5-8-15-29-22-25-21-19(26-27-22)17-9-6-7-10-18(17)24-20(28-21)16-11-13-23-14-12-16/h6-7,9-14,20,24H,2-5,8,15H2,1H3

InChI Key

LUOKSUPZCPMKRH-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=NC=C4)N=N1

Canonical SMILES

CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=NC=C4)N=N1

Origin of Product

United States

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